molecular formula C21H10Cl6O4 B106585 Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate CAS No. 15781-73-4

Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate

Cat. No.: B106585
CAS No.: 15781-73-4
M. Wt: 539 g/mol
InChI Key: QGYUICGFAYTSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate: is a chemical compound with the molecular formula C21H10Cl6O4 and a molecular weight of 539.02 g/mol . This compound is known for its unique structure, which includes two 2,4,6-trichlorophenyl groups and a 2-phenylpropanedioate moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.

Chemical Reactions Analysis

Types of Reactions: Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .

Biology and Medicine:

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

  • Bis(2,4,6-trichlorophenyl) oxalate
  • Bis(2,4,6-trichlorophenyl) malonate
  • Bis(2,4,6-trichlorophenyl) carbonate

Comparison: Compared to these similar compounds, Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate is unique due to its 2-phenylpropanedioate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl6O4/c22-11-6-13(24)18(14(25)7-11)30-20(28)17(10-4-2-1-3-5-10)21(29)31-19-15(26)8-12(23)9-16(19)27/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYUICGFAYTSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382023
Record name Bis(2,4,6-trichlorophenyl) phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15781-73-4
Record name Bis(2,4,6-trichlorophenyl) phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a slurry of phenylmalonic acid (5.00 g, 27.8 mmol) in dichloromethane (7 mL) at room temperature was added a drop of N,N-dimethylformamide, followed by the dropwise addition of oxalyl chloride (9.09 g, 71.6 mmol) at such a rate to keep gas evolution under control. The reaction mixture was stirred for an additional hour at room temperature, during which time the reaction mixture clarified. 2,4,6-Trichlorophenol (15 g, 76 mmol) was added, and the reaction mixture was stirred at room temperature for 18 h. The reaction mixture was concentrated under vacuum, and methanol (100 mL) was added to the residue, which resulted in precipitation of a large amount of solid. The solid was collected by filtration, rinsed with methanol (80 mL) and air dried to give the title product as a white solid (13 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
9.09 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.